3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide is a complex organic compound belonging to the class of benzamide derivatives. This compound features a benzofuran ring system substituted with a 7-methyl-2-oxo-2H-chromen-4-yl group and a 3,4-dimethoxybenzamide moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable benzaldehyde derivative with a malonic acid derivative under basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: : Similar compounds include various coumarin derivatives, which share structural similarities with the benzofuran ring system.
Benzamide derivatives: : Other benzamide derivatives with different substituents on the benzofuran ring may also exhibit similar properties and applications.
Uniqueness
3,4-Dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide stands out due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO6/c1-15-8-10-17-19(14-24(29)33-22(17)12-15)26-25(18-6-4-5-7-20(18)34-26)28-27(30)16-9-11-21(31-2)23(13-16)32-3/h4-14H,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVJJIUIXTWBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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